molecular formula C9H6Br2O2 B13039611 6,7-Dibromochroman-4-one

6,7-Dibromochroman-4-one

Cat. No.: B13039611
M. Wt: 305.95 g/mol
InChI Key: XUUKFXDCWORVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromochroman-4-one is a halogenated derivative of chroman-4-one, a bicyclic compound comprising a benzene ring fused to a tetrahydropyran-4-one moiety. The bromine substituents in this compound may enhance lipophilicity and alter metabolic pathways compared to hydroxylated or fluorinated analogs, making it a candidate for further study in drug discovery or synthetic chemistry.

Properties

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

6,7-dibromo-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H6Br2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2

InChI Key

XUUKFXDCWORVTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromochroman-4-one typically involves the bromination of chroman-4-one. One common method is the direct bromination of chroman-4-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6 and 7 positions of the chroman-4-one ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromochroman-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the chroman-4-one ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atoms.

    Reduction: The corresponding alcohol derivative of this compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

6,7-Dibromochroman-4-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chroman-4-one derivatives.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 6,7-Dibromochroman-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its brominated structure may allow it to interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Chroman Derivatives

Table 1: Structural and Physicochemical Comparison of Halogenated Chroman Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference
6,7-Dibromochroman-4-one C₉H₆Br₂O₂ 306.96 g/mol Br (6,7); ketone (4) Bromine enhances lipophilicity/steric bulk -
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one C₁₈H₁₉BrN₂O₄ 407.26 g/mol Br (para-phenyl); nitro (3); amine (2) Complex crystal structure (triclinic, R3 space group); nitro group increases polarity
6,7-Difluorochroman-4-amine C₉H₉F₂NO 185.17 g/mol F (6,7); amine (4) Fluorine improves metabolic stability; amine enables salt formation
(R)-6,7-dichlorochroman-4-amine C₉H₉Cl₂NO 218.08 g/mol Cl (6,7); amine (4) Chlorine offers moderate lipophilicity; chiral center at C4

Key Observations:

  • Halogen Effects : Bromine in this compound provides greater steric bulk and polarizability compared to fluorine or chlorine in analogs. This may slow metabolic degradation but reduce solubility .
  • Functional Group Influence : The ketone group at position 4 in the target compound distinguishes it from amine-containing analogs (e.g., 6,7-Difluorochroman-4-amine), which are more likely to form hydrogen bonds or salts .
  • Crystal Structure: The nitro-substituted chromenone in crystallizes in a triclinic system (space group R3) with distinct hydrogen bonding patterns, suggesting that bulky substituents (e.g., bromophenyl) significantly alter packing efficiency .
Comparison with Flavonoid Derivatives

6,7-Dihydroxyflavone (C₁₅H₁₀O₄; 254.24 g/mol) shares a hydroxylated aromatic system but differs in the flavone backbone (two benzene rings and a pyrone). Despite structural dissimilarities, its 6,7-dihydroxy substitution pattern parallels the bromine positions in this compound. Pharmacological studies highlight 6,7-dihydroxyflavone’s neuroprotective effects, attributed to hydroxyl-mediated antioxidant activity . In contrast, bromine’s electron-withdrawing nature in the target compound may redirect reactivity toward electrophilic substitution or halogen bonding interactions.

Biological Activity

Introduction

6,7-Dibromochroman-4-one is a derivative of the chroman-4-one scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of chromanones known for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chroman ring structure with two bromine substituents at the 6 and 7 positions. The presence of the carbonyl group at position 4 is critical for its biological activity. The structure can be represented as follows:

C9H6Br2O\text{C}_9\text{H}_6\text{Br}_2\text{O}

Structure-Activity Relationship (SAR)

The biological activity of chroman-4-one derivatives often correlates with structural modifications. For instance, variations in the substituents at different positions on the chroman ring can significantly affect potency against various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity across several cancer cell lines. A study reported that derivatives of chroman-4-one showed IC50 values ranging from 3.86 µg/ml to 19 µM against various cancer types, indicating significant cytotoxic effects.

Compound Cell Line IC50 (µg/ml)
This compoundMCF-7 (breast cancer)9.3
3-Benzylidene-chroman-4-oneK562 (leukemia)≤3.86
3-Methenylthiochroman-4-oneEhrlich ascites carcinoma80% inhibition

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies have indicated that certain derivatives possess superior antioxidant properties compared to established antioxidants like vitamin E and Trolox. The DPPH scavenging activity was notably high:

Compound DPPH Scavenging Activity (%)
6-Hydroxy-7-methoxy-4-chromanone66.4 to 213.9
3-(4’-Hydroxybenzyl)-5,7-dihydroxy-6-methyl-8-methoxychroman-4-one5.90 ± 0.150 to 0.64 ± 0.334

Antimicrobial Activity

Additionally, the compound has shown promising results in antimicrobial assays. Various derivatives have been tested against bacterial strains with notable efficacy.

Case Study 1: Inhibition of SIRT2

A significant study focused on the inhibition of SIRT2 by substituted chromanones, including derivatives similar to this compound. The most potent inhibitor reported was a closely related structure with an IC50 of 1.5 μM against SIRT2, highlighting the potential for developing therapeutic agents targeting aging-related diseases.

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies demonstrated that treatment with this compound led to significant cell death in various cancer cell lines through apoptosis pathways. The mechanism involved the activation of caspases and modulation of apoptotic markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.